(4-fluorophenyl)(3-{[(E)-(4-fluorophenyl)methylidene]amino}phenyl)methanone
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Overview
Description
(4-fluorophenyl)(3-{[(E)-1-(4-fluorophenyl)methylidene]amino}phenyl)methanone is an organic compound characterized by the presence of fluorine atoms attached to phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluorophenyl)(3-{[(E)-1-(4-fluorophenyl)methylidene]amino}phenyl)methanone typically involves the condensation of 4-fluorobenzaldehyde with 3-aminoacetophenone under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-fluorophenyl)(3-{[(E)-1-(4-fluorophenyl)methylidene]amino}phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur, where the fluorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(4-fluorophenyl)(3-{[(E)-1-(4-fluorophenyl)methylidene]amino}phenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (4-fluorophenyl)(3-{[(E)-1-(4-fluorophenyl)methylidene]amino}phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (4-chlorophenyl)(3-{[(E)-1-(4-chlorophenyl)methylidene]amino}phenyl)methanone
- (4-bromophenyl)(3-{[(E)-1-(4-bromophenyl)methylidene]amino}phenyl)methanone
Uniqueness
(4-fluorophenyl)(3-{[(E)-1-(4-fluorophenyl)methylidene]amino}phenyl)methanone is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H13F2NO |
---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
(4-fluorophenyl)-[3-[(4-fluorophenyl)methylideneamino]phenyl]methanone |
InChI |
InChI=1S/C20H13F2NO/c21-17-8-4-14(5-9-17)13-23-19-3-1-2-16(12-19)20(24)15-6-10-18(22)11-7-15/h1-13H |
InChI Key |
MZZPVIMUVSMNRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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